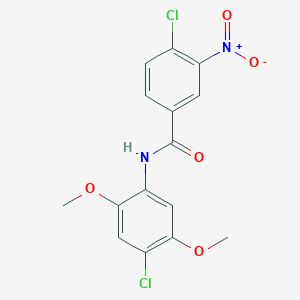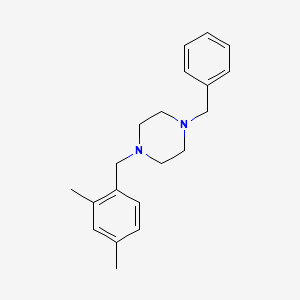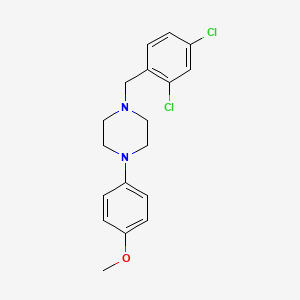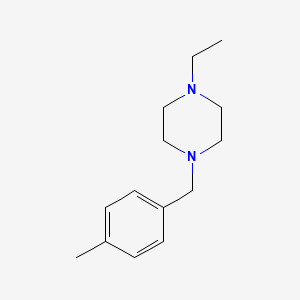![molecular formula C18H18ClF3N2 B3742771 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742771.png)
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
描述
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the piperazine class of drugs. It has gained attention in recent years due to its potential use in scientific research applications.
作用机制
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This results in an increase in dopamine signaling, which can lead to changes in behavior and mood. This compound also has an affinity for the serotonin transporter, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in rodents, indicating its potential as a stimulant. It has also been shown to produce anxiogenic effects, which may be related to its effects on dopamine and serotonin signaling. This compound has been shown to have a longer duration of action than other dopamine reuptake inhibitors, which may make it useful in certain research applications.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages as a research tool. It has a high affinity for the dopamine transporter, making it a useful tool for studying dopamine signaling. It also has a longer duration of action than other dopamine reuptake inhibitors, which may make it useful in certain research applications. However, this compound has limitations as well. Its effects on behavior and mood may make it difficult to use in certain experimental paradigms. Additionally, its potential for abuse may make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on 1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Additionally, its effects on dopamine signaling make it a potential tool for studying the neurobiology of addiction. Further research is needed to fully understand the potential of this compound as a research tool and therapeutic agent.
科学研究应用
1-(4-chlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-16-6-4-14(5-7-16)13-23-8-10-24(11-9-23)17-3-1-2-15(12-17)18(20,21)22/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIFNNKGJLXDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)

![2-[(5-bromo-2-thienyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742723.png)
![N'-[bis(4-chlorophenyl)(hydroxy)acetyl]-3,4,5-trimethoxy-N-phenylbenzohydrazide](/img/structure/B3742728.png)






![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3742784.png)

